molecular formula C17H13NO2 B8737882 4-(2-quinolinylmethoxy)Benzaldehyde

4-(2-quinolinylmethoxy)Benzaldehyde

Cat. No.: B8737882
M. Wt: 263.29 g/mol
InChI Key: BYPHHRAYJCPPFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Quinolinylmethoxy)Benzaldehyde is a benzaldehyde derivative substituted at the para position with a 2-quinolinylmethoxy group. The quinoline moiety, a bicyclic aromatic system containing a nitrogen atom, imparts unique electronic and steric properties to the molecule. The aldehyde functional group offers reactivity for further synthetic modifications, making it a versatile intermediate.

Properties

Molecular Formula

C17H13NO2

Molecular Weight

263.29 g/mol

IUPAC Name

4-(quinolin-2-ylmethoxy)benzaldehyde

InChI

InChI=1S/C17H13NO2/c19-11-13-5-9-16(10-6-13)20-12-15-8-7-14-3-1-2-4-17(14)18-15/h1-11H,12H2

InChI Key

BYPHHRAYJCPPFL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)COC3=CC=C(C=C3)C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 4-(2-Quinolinylmethoxy)Benzaldehyde with structurally analogous benzaldehyde derivatives, focusing on substituent effects, physicochemical properties, and applications.

Compound Name Substituent(s) Molecular Weight (g/mol) Key Properties/Applications Reference
This compound 2-Quinolinylmethoxy at C4 ~265.28 (calculated) High aromaticity, potential bioactivity, hydrogen bonding via quinoline N
4-(2-Methoxyphenyl)Benzaldehyde 2-Methoxyphenyl at C4 212.24 Electron-donating methoxy group; used in organic synthesis
4-Benzyloxybenzaldehyde Benzyloxy at C4 212.25 Lipophilic; precursor for pharmaceuticals and polymers
4-(Hexyloxy)Benzaldehyde Hexyloxy at C4 206.28 Hydrophobic; material science applications (e.g., liquid crystals)
4-Methoxy-3-[(8-Quinolinyloxy)methyl]Benzaldehyde 8-Quinolinylmethoxy and methoxy groups 307.34 Steric hindrance from C8 substitution; varied biological reactivity
4-(Benzyloxy)-3-Methoxy-2-Nitrobenzaldehyde Benzyloxy, methoxy, nitro at C4, C3, C2 287.27 Electron-withdrawing nitro group; enhanced electrophilicity for nucleophilic reactions
4-(5-Methyl-Furan-2-yl)Benzaldehyde 5-Methylfuran at C4 186.21 Heterocyclic furan; potential for agrochemical intermediates
4-(Trifluoromethyl)Benzaldehyde Trifluoromethyl at C4 174.12 Metabolic stability; intermediate in pharmaceuticals

Key Comparisons :

Substituent Electronic Effects: Electron-donating groups (e.g., methoxy in 4-(2-Methoxyphenyl)Benzaldehyde ) increase the electron density of the benzaldehyde ring, reducing its reactivity toward electrophilic substitution. In contrast, electron-withdrawing groups (e.g., nitro in 4-(Benzyloxy)-3-Methoxy-2-Nitrobenzaldehyde ) enhance electrophilicity, favoring nucleophilic additions. The quinoline moiety in the target compound introduces both electron-withdrawing (via the aromatic N) and electron-donating (via methoxy) effects, creating a balanced electronic profile for selective reactivity.

Steric and Solubility Considerations: Bulky substituents like benzyloxy (4-Benzyloxybenzaldehyde ) or hexyloxy (4-(Hexyloxy)Benzaldehyde ) increase hydrophobicity, limiting aqueous solubility but improving lipid membrane penetration. The quinoline group adds steric bulk but also enables π-π stacking and hydrogen bonding, which are critical for binding to biological targets.

Biological and Industrial Applications: Quinoline derivatives are prominent in antifungal and antimicrobial applications (e.g., highlights similar compounds with 90–96% bioactivity ). Trifluoromethyl (4-(Trifluoromethyl)Benzaldehyde ) and furan (4-(5-Methyl-Furan-2-yl)Benzaldehyde ) groups are leveraged in agrochemicals due to their metabolic stability and heterocyclic reactivity.

Synthetic Utility :

  • The aldehyde group in all compounds serves as a reactive handle for condensation , Schiff base formation , or cyclization reactions (e.g., details cycloaddition with phthalic anhydride ).

Research Findings and Gaps

  • Antifungal Activity: Compounds with complex substituents (e.g., acetyloxy, dimethoxy) exhibit antifungal properties ( ), suggesting that the quinoline variant may also show similar activity.
  • Synthetic Challenges: Positional isomerism (e.g., 2- vs. 8-quinolinyl substitution in ) significantly impacts reactivity and bioactivity, warranting further regioselective studies.
  • Data Limitations: Direct experimental data on this compound’s physicochemical properties (e.g., melting point, solubility) are absent in the provided evidence, highlighting a need for targeted characterization.

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